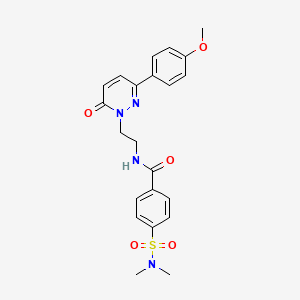

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

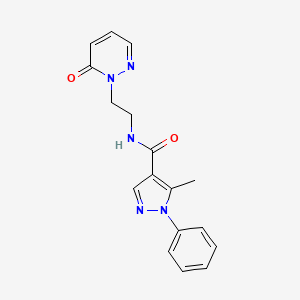

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Receptor Affinity

Benzamide derivatives have been studied for their affinity and selectivity towards dopamine receptors. Variations in the aromatic ring linked to the piperazine ring in these compounds have led to the identification of derivatives with moderate to high affinity for dopamine D(3) receptors. For instance, elongation of the intermediate alkyl chain in certain compounds improved their binding affinity for D(3) receptors while decreasing D(4) affinity. Some of these derivatives are considered valuable candidates for positron emission tomography (PET) due to their affinity values and suitable properties for labeling (Leopoldo et al., 2002).

Anti-inflammatory and Analgesic Agents

Benzamide derivatives have also been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. A study explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. The compounds exhibited significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, with some showing high selectivity over COX-2, notable analgesic activity, and anti-inflammatory effects. The inhibition of edema by these compounds was compared with standard drugs, indicating their potential in medicinal chemistry (Abu‐Hashem et al., 2020).

Antiproliferative Activity

Some benzamide derivatives have been synthesized and tested for their antiproliferative activity. For instance, a study synthesized triazolopyridazin-6-yloxy derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides. While these derivatives lost their thrombin inhibitory and fibrinogen receptor antagonistic activities, they exhibited the ability to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Antibacterial Activity

Benzamide derivatives have been investigated for their antibacterial properties. One study synthesized and evaluated novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles for their antibacterial activity. The compounds were tested against various bacterial strains, highlighting their potential use in addressing bacterial infections (Aghekyan et al., 2020).

Molecular Structure and Antioxidant Activity

The molecular structure of benzamide derivatives has been analyzed using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. The antioxidant properties of these compounds have been determined using tests like the DPPH free radical scavenging test, indicating their potential application in various fields including food chemistry and pharmacology (Demir et al., 2015).

Fluorophore Development

Benzamide derivatives have been developed as novel classes of blue-emitting fluorophores. These compounds have been synthesized and their photophysical properties studied. The absorption, emission, quantum yields, and dipole moments of these compounds were evaluated, indicating their potential use in various applications requiring fluorescent materials (Padalkar et al., 2015).

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S/c1-25(2)32(29,30)19-10-6-17(7-11-19)22(28)23-14-15-26-21(27)13-12-20(24-26)16-4-8-18(31-3)9-5-16/h4-13H,14-15H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADVEPWCOIPLGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2798037.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2798039.png)

![Tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2798042.png)

![2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B2798043.png)